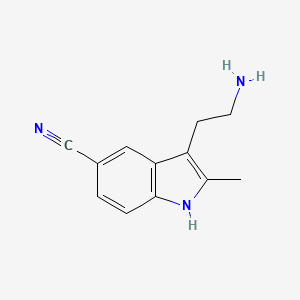

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile

Descripción general

Descripción

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are commonly used in pharmaceuticals due to their diverse therapeutic properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile source under acidic conditions to introduce the carbonitrile group at the 5-position. The aminoethyl group can be introduced through a subsequent alkylation reaction using ethylenediamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile typically involves several key steps:

- Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Aminoethyl Group : This is achieved through nucleophilic substitution reactions using bromoethylamine.

- Methyl Group Addition : Methyl iodide or similar reagents are used for alkylation.

- Carbonitrile Group Incorporation : A cyanation reaction involves cyanogen bromide to introduce the carbonitrile group.

These steps can be optimized for industrial production to enhance yield and purity through controlled reaction conditions and purification techniques like chromatography.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioma cells (SJ-GBM2 and SF8628). The compound appears to modulate cellular pathways associated with tumor growth and survival, likely due to its structural similarity to other bioactive indoles .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SJ-GBM2 | TBD | Inhibition of proliferation |

| SF8628 | TBD | Induction of apoptosis |

Neurotransmitter Modulation

The compound is also being explored for its potential role in modulating neurotransmitter pathways, particularly those involving serotonin receptors. This suggests possible applications in treating neurological disorders, where modulation of serotonin levels is crucial.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

Case Study 1: Anticancer Activity

In a study focusing on breast cancer treatment, derivatives of indole compounds showed promising cytotoxic effects against MCF-7 breast cancer cells while exhibiting low toxicity towards normal cells. The study highlighted the potential of indole derivatives in developing less invasive cancer treatments .

Case Study 2: Neuropharmacology

Another investigation examined the interaction of indole derivatives with serotonin receptors. The results indicated that modifications at specific positions on the indole ring could enhance receptor affinity and selectivity, paving the way for novel antidepressants .

Mecanismo De Acción

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include neurotransmitter signaling and enzyme inhibition.

Comparación Con Compuestos Similares

Similar Compounds

Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.

Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.

Tryptamine: A monoamine alkaloid that serves as a precursor to several neurotransmitters.

Uniqueness

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of indoles known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Indole derivatives typically exert their effects by modulating biochemical pathways through receptor binding or enzyme inhibition.

Target Proteins and Receptors

- Receptor Binding : Indole derivatives can bind to multiple receptors, influencing cell signaling and gene expression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth in various cancer cell lines. |

| Anti-inflammatory | Modulation of inflammatory pathways, potentially reducing inflammation. |

| Antimicrobial | Activity against various bacterial and fungal strains. |

| Antioxidant | Scavenging free radicals, contributing to cellular protection. |

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values were reported in the low micromolar range, indicating potent anticancer properties .

- Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in cell culture models, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins associated with muscle dystrophy and cancer . These studies suggest that the compound binds effectively to key sites on these proteins, potentially inhibiting their function.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBPLYYWOXKDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362533 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74885-64-6 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.